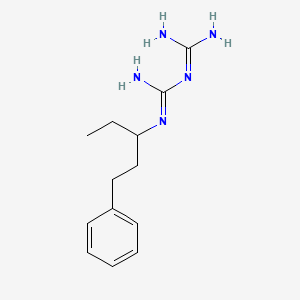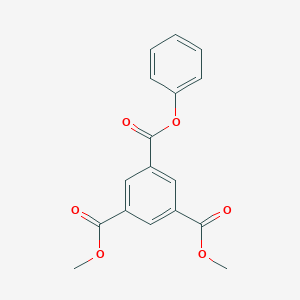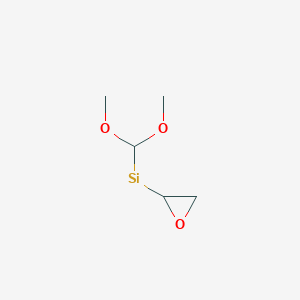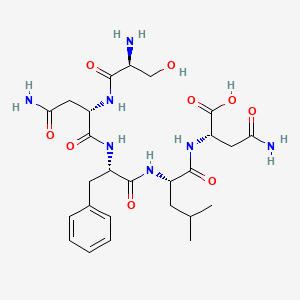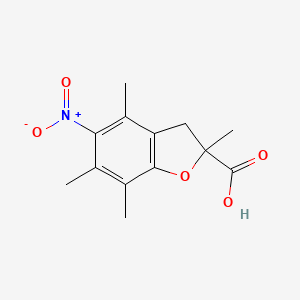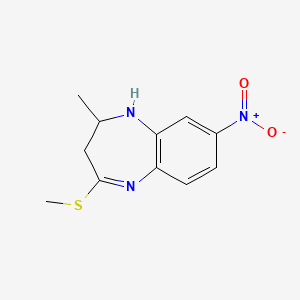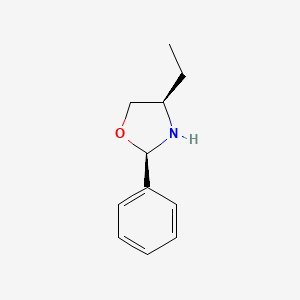
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is a chiral compound belonging to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine typically involves the reaction of an amino alcohol with an aldehyde or ketone. One common method is the condensation of ®-phenylglycinol with ethyl glyoxylate under acidic conditions, leading to the formation of the oxazolidine ring. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
化学反应分析
Types of Reactions
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
科学研究应用
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The oxazolidine ring can coordinate with metal catalysts or reactants, influencing the stereochemistry of the reaction and leading to the preferential formation of one enantiomer over the other.
相似化合物的比较
Similar Compounds
- (2R,4R)-4-Methyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Isopropyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Benzyl-2-phenyl-1,3-oxazolidine
Uniqueness
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is unique due to its specific chiral configuration and the presence of an ethyl group at the 4-position. This configuration provides distinct steric and electronic properties, making it particularly effective as a chiral auxiliary in certain asymmetric synthesis reactions. The ethyl group also influences the compound’s reactivity and the selectivity of the reactions it undergoes.
属性
CAS 编号 |
537016-89-0 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
(2R,4R)-4-ethyl-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
HDGYFMLSNJDSDJ-GHMZBOCLSA-N |
手性 SMILES |
CC[C@@H]1CO[C@@H](N1)C2=CC=CC=C2 |
规范 SMILES |
CCC1COC(N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


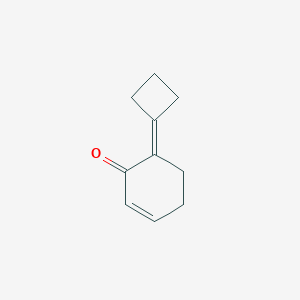
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)

![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
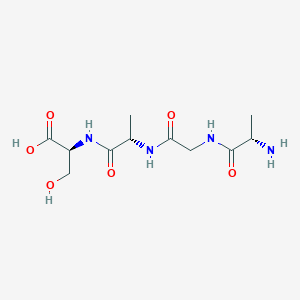
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
